Cas no 2137611-38-0 (3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)
![3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine structure](https://www.kuujia.com/scimg/cas/2137611-38-0x500.png)
3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- EN300-700991
- 2137611-38-0
- 3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
- 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
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- Inchi: 1S/C10H9F2N3O/c11-9(12)6-3-5(13)7-8(4-1-2-4)15-16-10(7)14-6/h3-4,9H,1-2H2,(H2,13,14)
- InChI Key: WXGZHIWXEHFGGA-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C2C(=N1)ON=C2C1CC1)N)F
Computed Properties
- Exact Mass: 225.07136824g/mol
- Monoisotopic Mass: 225.07136824g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 1.5
3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700991-0.25g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 0.25g |
$1498.0 | 2023-05-29 | ||
Enamine | EN300-700991-10.0g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 10g |
$7004.0 | 2023-05-29 | ||
Enamine | EN300-700991-2.5g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 2.5g |
$3191.0 | 2023-05-29 | ||
Enamine | EN300-700991-0.1g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 0.1g |
$1433.0 | 2023-05-29 | ||
Enamine | EN300-700991-5.0g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 5g |
$4722.0 | 2023-05-29 | ||
Enamine | EN300-700991-0.5g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 0.5g |
$1563.0 | 2023-05-29 | ||
Enamine | EN300-700991-1.0g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 1g |
$1629.0 | 2023-05-29 | ||
Enamine | EN300-700991-0.05g |
3-cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137611-38-0 | 0.05g |
$1368.0 | 2023-05-29 |
3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
Additional information on 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
Exploring the Potential of 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS No. 2137611-38-0) in Modern Pharmaceutical Research
The compound 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS No. 2137611-38-0) has emerged as a promising candidate in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a cyclopropyl group, a difluoromethyl substituent, and an oxazolopyridine core, making it a subject of intense research for drug discovery. Its molecular architecture is particularly intriguing for targeting enzymes and receptors involved in inflammatory and metabolic disorders, aligning with current trends in precision medicine.
Recent studies highlight the growing interest in fluorinated heterocycles, such as 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine, owing to their enhanced metabolic stability and bioavailability. The incorporation of fluorine atoms, as seen in the difluoromethyl moiety, is a strategic approach to improve pharmacokinetic properties, a topic frequently searched by researchers in AI-driven drug design platforms. This compound’s CAS No. 2137611-38-0 is often queried in scientific databases, reflecting its relevance in developing kinase inhibitors and GPCR modulators.
From an SEO perspective, keywords like "oxazolopyridine derivatives," "fluorinated amine synthesis," and "CAS 2137611-38-0 applications" are highly searched in academic and industrial contexts. The compound’s potential in addressing drug-resistant infections and chronic inflammation resonates with global health priorities, further boosting its visibility in scientific literature. Researchers are particularly keen on its structure-activity relationship (SAR), a hot topic in AI-assisted molecular optimization.
In synthetic chemistry, the preparation of 3-Cyclopropyl-6-(difluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine involves innovative strategies like transition-metal catalysis and microwave-assisted cyclization, methods frequently discussed in green chemistry forums. The cyclopropyl ring’s strain energy and the oxazolo[5,4-b]pyridine scaffold’s planar rigidity contribute to its selective binding properties, a feature leveraged in fragment-based drug design (FBDD).
As the pharmaceutical industry shifts toward small-molecule therapeutics, compounds like CAS No. 2137611-38-0 gain traction for their scalability and oral bioavailability. Environmental sustainability concerns also drive interest in its atom-efficient synthesis, aligning with the principles of green chemistry. Future research may explore its utility in neurodegenerative disease models or as a biomarker probe, areas where fluorinated scaffolds show significant promise.
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